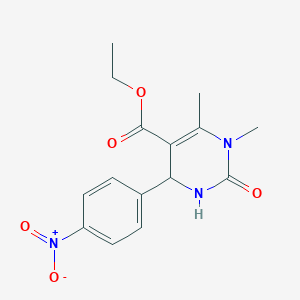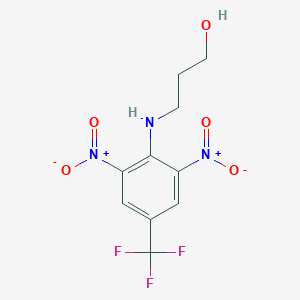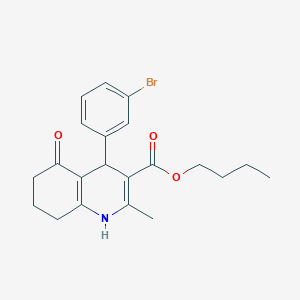
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, also known as BTMQ, is a chemical compound that belongs to the class of quinoline derivatives. BTMQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been studied for its potential applications in material science. It has been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it has been proposed that butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been shown to inhibit the growth of multidrug-resistant cancer cells by inhibiting the efflux of chemotherapeutic drugs.
Biochemische Und Physiologische Effekte
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to exhibit significant anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its potential applications in medicinal chemistry and material science. It has been found to exhibit significant anticancer activity against various cancer cell lines and excellent fluorescence properties, making it a potential candidate for the development of new anticancer drugs and fluorescent probes and sensors. However, one of the main limitations of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its low solubility in water, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for the research on butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. First, further studies are needed to fully understand the mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Second, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in material science, including the development of new materials and fluorescent probes and sensors. Third, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in other fields, including organic synthesis and catalysis. Finally, more studies are needed to explore the potential of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate as a lead compound for the development of new anticancer drugs.
Synthesemethoden
The synthesis of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves the condensation of 3-bromobenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of butyl acetoacetate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 70%.
Eigenschaften
CAS-Nummer |
5473-80-3 |
|---|---|
Produktname |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Molekularformel |
C21H24BrNO3 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO3/c1-3-4-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(22)12-14/h5,7-8,12,19,23H,3-4,6,9-11H2,1-2H3 |
InChI-Schlüssel |
NMGZKNYGKALERI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




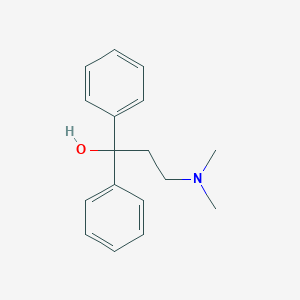
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
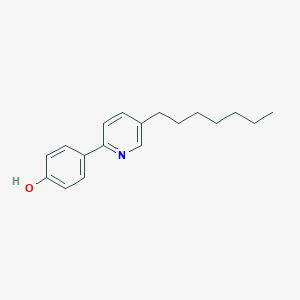

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
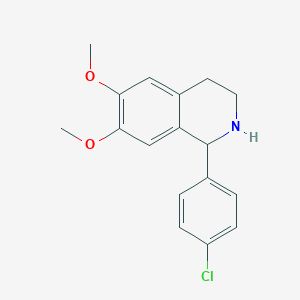
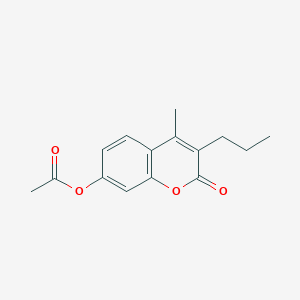
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
